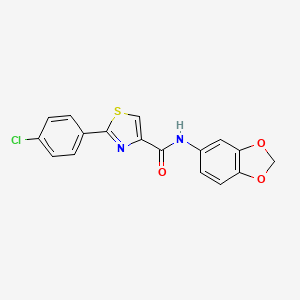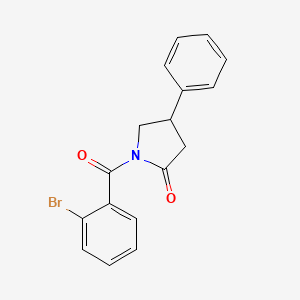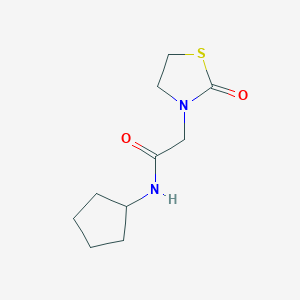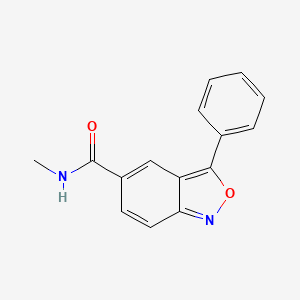
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide, also known as BCTC, is a compound that has been extensively studied for its potential use in pain management. This compound belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists. TRP channels are involved in the perception of pain, temperature, and pressure. BCTC has been shown to inhibit the activity of TRP channels, which may make it a promising candidate for the development of new pain management drugs.
作用机制
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide inhibits the activity of TRP channels, which are involved in the perception of pain, temperature, and pressure. Specifically, this compound inhibits the activity of TRPA1 and TRPV1 channels, which are involved in the perception of cold and heat, respectively. Inhibiting the activity of these channels may reduce the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory pain. Additionally, this compound has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of mast cells, which are involved in the allergic response.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide. One area of research could be to develop more specific TRP channel antagonists that do not have off-target effects. Additionally, further research could be done to understand the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory pain. Finally, more research could be done to understand the long-term effects of this compound on the nervous system and other organ systems.
合成方法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide involves a multi-step process that includes the reaction of 2-aminothiophenol with ethyl bromoacetate to form ethyl 2-(thiazol-2-ylthio)acetate. This intermediate product is then reacted with 3,4-methylenedioxybenzaldehyde in the presence of potassium carbonate to form the benzodioxole ring. The final step involves the reaction of the benzodioxole intermediate with 4-chloroaniline to form this compound.
科学研究应用
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in pain management. TRP channels are involved in the perception of pain, and inhibiting their activity may provide a new avenue for the development of pain management drugs. This compound has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory pain.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S/c18-11-3-1-10(2-4-11)17-20-13(8-24-17)16(21)19-12-5-6-14-15(7-12)23-9-22-14/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGWHTUJPPNRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)

![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)




![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)

![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)


